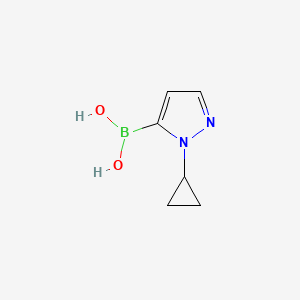
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol
Overview
Description
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a methanol group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 2-aminophenol.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzoxazine ring.
Reduction: The intermediate product is then subjected to reduction using sodium borohydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the benzoxazine ring or the methanol group.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine ketones, while substitution can introduce halogenated derivatives .
Scientific Research Applications
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a human topoisomerase I inhibitor, which could make it a candidate for anticancer drugs.
Materials Science: Benzoxazine derivatives are explored for their use in high-performance polymers and resins due to their thermal stability and mechanical properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound inhibits the activity of human topoisomerase I, an enzyme crucial for DNA replication and transcription.
Pathways Involved: The inhibition of topoisomerase I affects the DNA damage response pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid: This compound shares a similar benzoxazine core but with an acetic acid group instead of methanol.
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclobutylmethanol: Another derivative with a cyclobutyl group, which may exhibit different chemical and biological properties.
Uniqueness
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-4-5-13-10-3-2-8(7-12)6-9(10)11/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXPHEHOIYBJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216059-50-5 | |
| Record name | (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)




